molecular formula C18H18N2O5S2 B2965122 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-03-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2965122
CAS No.: 941931-03-9
M. Wt: 406.47
InChI Key: FZZVGXBPXBFUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a 4,7-dimethoxybenzo[d]thiazol-2-amine core, a scaffold recognized in scientific research for its potential as a key intermediate in the development of novel therapeutic agents . The structural motif of a benzothiazole ring system substituted with methoxy groups is associated with diverse biological activities, making derivatives valuable for probing biological pathways . The primary research value of this compound lies in its potential as an ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) and stimulator of interferon genes (STING) modulator . Research into ENPP1 inhibition is a significant area in oncology, as this mechanism may offer a promising strategy for cancer immunotherapy by modulating the tumor microenvironment and enhancing immune responses against malignancies . The inclusion of the (4-(methylsulfonyl)phenyl)acetamide group is a critical structural feature that may contribute to the molecule's interaction with these enzymatic targets, potentially influencing its activity and selectivity . Researchers can utilize this compound as a crucial building block or a reference standard in the synthesis of more complex molecules aimed at treating various diseases, including cancer and immune disorders . Its mechanism of action is hypothesized to involve the inhibition of ENPP1, which plays a role in nucleotide signaling and can suppress immune activation within tumors. Modulating this pathway holds potential for developing new immunotherapeutic treatments . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-13-8-9-14(25-2)17-16(13)20-18(26-17)19-15(21)10-11-4-6-12(7-5-11)27(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZVGXBPXBFUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4SC_{18}H_{20}N_2O_4S, with a molecular weight of 366.43 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The benzothiazole core can bind to these enzymes, modulating their activity and influencing cellular signaling pathways related to apoptosis and inflammation .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria . Its mechanism involves disrupting microbial cell membranes, which leads to cell death.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Reference
Anticancer Inhibits tumor cell proliferation
Antimicrobial Active against MRSA and Gram-negative bacteria
Anti-inflammatory Modulates COX-2 activity
Cytotoxicity Low cytotoxicity in normal cell lines

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of thiazole derivatives can significantly influence their biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring enhances antimalarial potency while maintaining low cytotoxicity . Similarly, the introduction of methoxy groups has been correlated with increased activity against various pathogens.

Case Studies

  • Anticancer Studies : A study evaluated the anticancer activity of related thiazole compounds against A549 and C6 tumor cell lines using MTT assays. The results indicated that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways .
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and K. pneumoniae. The compound was found to have a safe therapeutic dose while effectively inhibiting bacterial growth .
  • Anti-inflammatory Activity : The compound's potential as a COX-2 inhibitor was explored in a study where it showed selective inhibition compared to traditional anti-inflammatory drugs like indomethacin and celecoxib, suggesting its utility in treating inflammatory diseases without significant side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Benzo[d]thiazole vs. Benzofuran Derivatives
  • N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 922058-08-0, ): Replaces the benzo[d]thiazole with a benzofuran ring. The 5-methoxybenzofuran substituent alters electron distribution and steric bulk compared to the dimethoxybenzo[d]thiazole in the target compound.
Piperazine-Linked Derivatives
  • 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 941931-18-6, ): Replaces the acetamide group with a piperazine-ethanone moiety. The piperazine introduces basicity and flexibility, which may enhance solubility or modulate receptor interactions. The ethanone group could reduce hydrogen-bonding capacity compared to the acetamide .
Halogen-Substituted Analogs
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a dichlorophenyl group instead of methylsulfonylphenyl. The absence of methoxy groups on the thiazole ring decreases electron-donating effects, altering reactivity .

Physicochemical Properties

Compound Molecular Weight Key Substituents logP (Predicted) Notable Features
Target Compound ~442.5* 4,7-Dimethoxybenzo[d]thiazole, methylsulfonylphenyl ~3.1* Balanced lipophilicity, electron modulation
Benzofuran Derivative (CAS 922058-08-0) 442.5 5-Methoxybenzofuran, methylsulfonyl ~3.0 Reduced planarity, altered π-π stacking
Piperazine Derivative (CAS 941931-18-6) 475.6 Piperazine, ethanone ~2.8 Enhanced solubility, flexible backbone
2-(3,4-Dichlorophenyl)acetamide () 287.16 Dichlorophenyl, thiazole ~3.5 High lipophilicity, halogen effects

*Estimated based on structural analogs in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.